Ethyl loflazepate, (S)-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

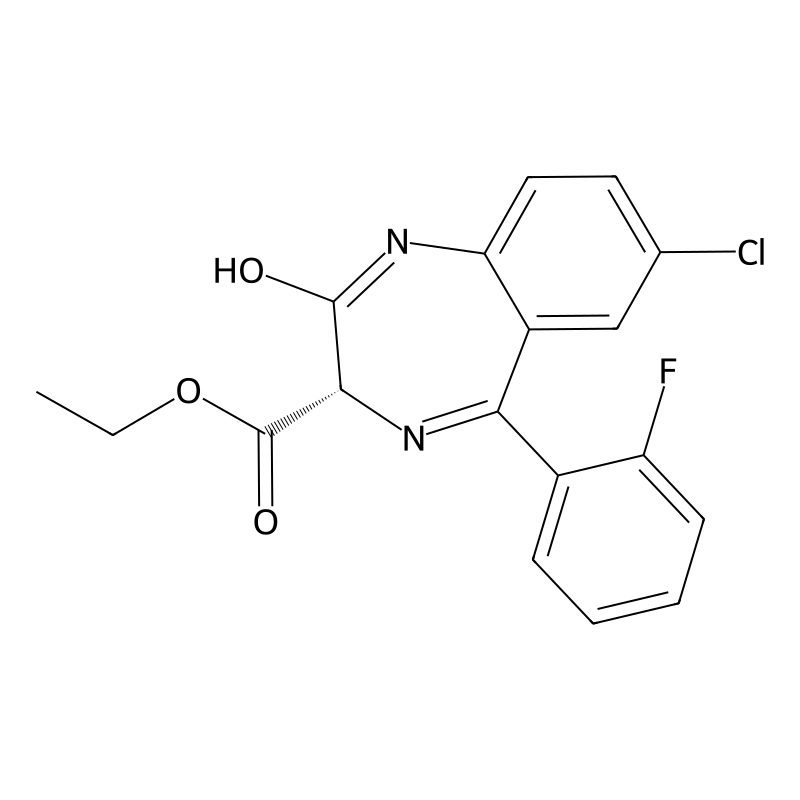

Ethyl loflazepate, with the IUPAC name ethyl 7-chloro-5-(2-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,4-benzodiazepine-3-carboxylate, is a benzodiazepine derivative that exhibits anxiolytic, anticonvulsant, sedative, and skeletal muscle relaxant properties. It is marketed under various trade names such as Victan, Meilax, and Ronlax, primarily in Mexico. Ethyl loflazepate is designed as a prodrug for its active metabolite, descarboxyloflazepate, which is responsible for most of its pharmacological effects. The compound has a molecular formula of CHClFNO and a molecular weight of approximately 360.77 g/mol. Its elimination half-life ranges from 51 to 103 hours, indicating a prolonged action in the body .

Ethyl loflazepate undergoes various chemical transformations primarily through metabolic pathways in the liver. The main metabolic processes include:

- Hydrolysis: The ester bond in ethyl loflazepate can be hydrolyzed to form descarbethoxyloflazepate.

- Oxidation: This compound can be oxidized to produce its active metabolites, including loflazepate and 3-hydroxydescarbethoxyloflazepate.

- Conjugation: Metabolites may undergo conjugation with glucuronic acid for excretion .

These reactions are crucial for the pharmacological activity and elimination of the drug from the body.

Ethyl loflazepate acts primarily as a positive allosteric modulator of the gamma-aminobutyric acid (GABA) receptor complex, similar to other benzodiazepines. By enhancing GABAergic transmission, it produces sedative and anxiolytic effects. Its active metabolites exhibit stronger binding affinity to GABA receptors than the parent compound itself, leading to enhanced therapeutic efficacy . Clinical applications include treatment for:

- Generalized anxiety disorder

- Panic attacks

- Post-traumatic anxiety

- Delirium tremens

- Severe neuropathic pain associated anxiety .

The synthesis of ethyl loflazepate involves multiple steps typical of benzodiazepine derivatives:

- Formation of the Benzodiazepine Core: Starting from appropriate amino acids or their derivatives, the benzodiazepine ring structure is constructed through cyclization reactions.

- Chlorination and Fluorination: Specific halogenation reactions introduce chlorine and fluorine atoms at designated positions on the aromatic rings.

- Esterification: The final step typically involves esterification with ethyl alcohol to yield ethyl loflazepate .

These synthetic routes require careful control of conditions to ensure high yields and purity.

Ethyl loflazepate is primarily utilized in clinical settings for its anxiolytic properties. Its applications include:

- Treatment of anxiety disorders

- Management of acute panic attacks

- Use as a premedication in surgical settings due to its sedative properties

- Potential use in treating insomnia due to its long half-life and effectiveness in inducing sleep .

Ethyl loflazepate exhibits notable interactions with other central nervous system depressants, particularly other benzodiazepines and antidepressants like fluvoxamine. Co-administration can increase the risk of adverse effects such as excessive sedation, respiratory depression, and ataxia. Studies indicate that high doses of fluvoxamine may potentiate these effects significantly . Additionally, caution is advised when used alongside substances that affect hepatic metabolism due to potential alterations in drug clearance.

Ethyl loflazepate belongs to a class of compounds known as benzodiazepines. Here are some similar compounds along with their unique characteristics:

| Compound Name | Unique Features |

|---|---|

| Diazepam | Widely used for anxiety; shorter half-life (20–50 hours) |

| Lorazepam | More potent anxiolytic; faster onset than ethyl loflazepate |

| Clonazepam | Longer half-life (18–50 hours); effective for seizures |

| Alprazolam | Shorter half-life (6–27 hours); popular for panic disorders |

| Flurazepam | Long duration; often used for insomnia |

Uniqueness of Ethyl Loflazepate:

Ethyl loflazepate's prolonged half-life allows for less frequent dosing compared to many other benzodiazepines, making it advantageous in chronic anxiety management. Additionally, its unique metabolic pathway producing stronger active metabolites distinguishes it from other compounds in this class .

The synthesis of ethyl loflazepate begins with 2-amino-5-chloro-2'-fluorobenzophenone as the key starting material, establishing the foundation for subsequent benzodiazepine ring formation [2] [11]. The multi-step synthetic pathway involves a carefully orchestrated sequence of reactions that transform this benzophenone derivative into the final prodrug structure.

The primary synthetic route involves the condensation of 2-amino-5-chloro-2'-fluorobenzophenone with monoethyl methoxycarbonyl aminomalonate to form the initial crude product [2] [11]. This condensation reaction represents a critical step where the amino group of the benzophenone derivative attacks the carbonyl carbon of the malonate ester, initiating the formation of the benzodiazepine scaffold. The reaction proceeds through nucleophilic addition followed by cyclization, establishing the seven-membered diazepine ring that characterizes this class of compounds.

Following the initial condensation, the crude product undergoes deprotection using hydrobromic acid to yield the free amine hydrobromide intermediate [2] [11]. This deprotection step is essential for removing the methoxycarbonyl protecting group, exposing the free amino functionality required for subsequent cyclization. The use of hydrobromic acid provides sufficient acidity to cleave the carbamate protecting group while maintaining the integrity of other functional groups within the molecule.

The final cyclization step involves treatment of the deprotected intermediate in a mixture of acetic acid and sodium acetate to afford the desired ethyl loflazepate product [2] [11]. This cyclization occurs through intramolecular nucleophilic attack, where the free amino group forms the second nitrogen-carbon bond of the diazepine ring. The acetic acid-sodium acetate buffer system provides the optimal pH conditions for this cyclization while preventing unwanted side reactions.

| Reaction Step | Reagents | Conditions | Purpose |

|---|---|---|---|

| Condensation | Monoethyl methoxycarbonyl aminomalonate | Ambient temperature | Formation of benzodiazepine precursor |

| Deprotection | Hydrobromic acid | Acidic conditions | Removal of protecting group |

| Cyclization | Acetic acid-sodium acetate | Buffered medium | Ring closure to form diazepine |

| Purification | Ethanol | Recrystallization | Product isolation and purification |

Alternative synthetic approaches have been developed to improve efficiency and scalability [4]. These methods often involve modifications to the starting materials or reaction conditions, with particular focus on optimizing yields and reducing reaction times. The preparation of 2-amino-5-chloro-2'-fluorobenzophenone itself can be achieved through various routes, including palladium-catalyzed reduction of corresponding isoxazole derivatives under hydrogen atmosphere [7].

The synthesis requires careful control of reaction parameters including temperature, pH, and solvent systems to ensure high yields and product purity . Temperature control is particularly critical during the cyclization step, as elevated temperatures can lead to decomposition or formation of unwanted regioisomers. The choice of solvent system influences both reaction rate and selectivity, with polar protic solvents generally favoring the desired cyclization pathway.

Stereoselective Strategies for (S)-Enantiomer Production

The stereoselective synthesis of (S)-ethyl loflazepate presents significant challenges due to the presence of a chiral center at the 3-position of the benzodiazepine ring [22] [23]. The development of effective strategies for producing the desired (S)-enantiomer with high optical purity requires careful consideration of both synthetic methodology and stereochemical control mechanisms.

Chiral auxiliary-mediated synthesis represents one of the most effective approaches for achieving stereoselective formation of the (S)-enantiomer [19]. This strategy involves the temporary incorporation of chiral auxiliaries that direct the facial selectivity of key bond-forming reactions. The chiral auxiliary creates a diastereomeric environment around the reaction center, leading to preferential formation of one stereoisomer over the other through steric and electronic effects.

The influence of chiral auxiliaries on stereoselectivity can be quantified through the relationship between activation energies of competing pathways [19]. The stereoselectivity ratio is determined by the difference in activation energies between the formation of R and S enantiomers, with larger energy differences resulting in higher enantioselectivity. Factors affecting auxiliary efficiency include the structural design of the auxiliary, reaction conditions such as temperature and solvent, and the nature of the substrate being modified.

Asymmetric catalysis provides another powerful approach for stereoselective synthesis of benzodiazepine derivatives [26]. This methodology employs chiral catalysts to induce enantioselectivity in key bond-forming reactions, particularly in the formation of chiral benzyl centers. The development of palladium-catalyzed asymmetric reactions has shown particular promise for benzodiazepine synthesis, with careful ligand selection enabling high levels of stereochemical control [8] [10].

| Stereoselective Method | Catalyst/Auxiliary | Selectivity Range | Advantages |

|---|---|---|---|

| Chiral Auxiliary | Camphor derivatives | 85-95% ee | High selectivity, well-established |

| Asymmetric Catalysis | Palladium complexes | 80-92% ee | Catalytic, diverse substrates |

| Chiral Resolution | Cocrystallization | >99% ee | High purity, scalable |

| Enzymatic Methods | Lipases/Esterases | 90-98% ee | Mild conditions, environmentally friendly |

The stereoselective formation of the (S)-enantiomer can be achieved through asymmetric hydrovinylation followed by subsequent transformations [26]. This approach creates chiral benzyl centers with high enantioselectivity, which can then be incorporated into the benzodiazepine framework through established synthetic pathways. The method represents a particularly efficient route as it establishes the required stereochemistry early in the synthetic sequence.

Chiral resolution methods based on cocrystal formation offer an alternative approach for obtaining enantiopure (S)-ethyl loflazepate [25]. This technique exploits differential crystallization behavior of enantiomers in the presence of chiral resolving agents, leading to physical separation of the desired stereoisomer. The method is particularly attractive for large-scale production due to its simplicity and potential for high optical purity.

The development of stereoselective synthetic routes requires comprehensive evaluation of reaction mechanisms and transition state geometries [24]. Computational studies have revealed that the stereochemical outcome depends critically on the conformation adopted during key bond-forming events, with steric interactions between substituents playing a decisive role in determining facial selectivity.

Critical Evaluation of Protecting Group Chemistry in Prodrug Synthesis

The synthesis of ethyl loflazepate as a prodrug necessitates sophisticated protecting group strategies to ensure selective transformation while preserving the integrity of sensitive functional groups [33] [36]. The critical evaluation of protecting group chemistry reveals both opportunities and challenges in achieving efficient synthetic routes to this benzodiazepine derivative.

The methoxycarbonyl protecting group employed in the initial malonate condensation serves multiple functions beyond simple protection [2] [11]. This carbamate-based protecting group provides stability during the condensation reaction while remaining easily removable under acidic conditions. The selection of this particular protecting group reflects careful consideration of orthogonality requirements, ensuring compatibility with other functional groups present in the molecule.

Benzyloxycarbonyl protecting groups represent well-established alternatives that offer excellent stability and crystallization properties [33]. These groups resist racemization during activation and can be removed through multiple pathways including catalytic hydrogenation, acidolysis, or reductive cleavage. However, their application in ethyl loflazepate synthesis requires careful evaluation of compatibility with the fluorine and chlorine substituents present in the molecule.

The tert-butoxycarbonyl protecting group system offers advantages in terms of mild deprotection conditions and compatibility with base-sensitive functionalities [33] [36]. Removal under anhydrous trifluoroacetic acid conditions provides selectivity while avoiding the harsh conditions required for other protecting group removal. This approach is particularly valuable when multiple protecting groups must be removed selectively during the synthetic sequence.

| Protecting Group | Stability | Deprotection Conditions | Compatibility | Applications |

|---|---|---|---|---|

| Methoxycarbonyl | Moderate | Acidic hydrolysis | Good with aromatics | Malonate chemistry |

| Benzyloxycarbonyl | High | Hydrogenolysis/Acidolysis | Excellent | Amino protection |

| tert-Butoxycarbonyl | Good | Trifluoroacetic acid | Base-sensitive compatible | Selective deprotection |

| 9-Fluorenylmethyloxycarbonyl | Moderate | Mild base | Acid-sensitive compatible | Orthogonal protection |

The 9-fluorenylmethyloxycarbonyl protecting group provides unique advantages through its removal under mild basic conditions [33]. This orthogonality allows for selective deprotection in the presence of acid-sensitive functionalities, offering strategic flexibility in complex synthetic sequences. The use of dilute piperidine or diethylamine solutions enables gentle deprotection without affecting other protecting groups or sensitive aromatic substituents.

Critical evaluation of protecting group strategies must consider the impact on overall synthetic efficiency and atom economy [36]. The temporary installation and subsequent removal of protecting groups represents additional synthetic steps that can reduce overall yield and increase complexity. Therefore, the selection of protecting groups requires balancing protection requirements against synthetic efficiency considerations.

The development of protecting group-free synthetic routes represents an emerging area of research in benzodiazepine synthesis [12]. These approaches seek to minimize the use of protecting groups through careful reaction design and substrate selection, potentially improving overall synthetic efficiency. However, the complex functionality present in ethyl loflazepate often necessitates at least minimal protecting group usage to achieve acceptable selectivity.

The evaluation of protecting group stability under various reaction conditions reveals critical constraints on synthetic pathway design [3]. Each protecting group exhibits specific stability profiles that must be matched to the intended reaction conditions, requiring comprehensive understanding of both protection and deprotection mechanisms. This knowledge enables the design of synthetic routes that maximize protecting group effectiveness while minimizing unwanted side reactions.

Industrial-Scale Process Challenges and Yield Optimization

The transition from laboratory-scale synthesis to industrial production of ethyl loflazepate presents numerous challenges that significantly impact process efficiency and economic viability [30] [32]. These challenges encompass technical, regulatory, and economic considerations that must be addressed to achieve successful commercial manufacturing.

Process scale-up complexity represents one of the most significant challenges in industrial benzodiazepine production [30]. The maintenance of reaction efficiency and product quality at larger scales requires careful consideration of mixing dynamics, heat transfer characteristics, and reaction kinetics. Changes in these parameters during scale-up can lead to altered reaction selectivity, reduced yields, or formation of unwanted impurities that complicate purification processes.

Batch-to-batch variability emerges as a critical concern during industrial production, with variations in raw materials, environmental conditions, and equipment performance contributing to product inconsistency [30] [32]. The implementation of robust quality control systems becomes essential to ensure consistent product quality while meeting regulatory requirements. Statistical process control methods enable real-time monitoring of critical process parameters and early detection of deviations from acceptable ranges.

| Scale-Up Challenge | Impact | Mitigation Strategy | Success Metrics |

|---|---|---|---|

| Heat Transfer | Reaction selectivity | Improved reactor design | Temperature uniformity |

| Mixing Efficiency | Product homogeneity | Advanced impeller systems | Mixing time reduction |

| Raw Material Quality | Batch consistency | Supplier qualification | Impurity control |

| Environmental Control | Process stability | Climate-controlled facilities | Parameter monitoring |

The optimization of reaction yields requires systematic evaluation of multiple process parameters simultaneously [28] [31]. Temperature control emerges as particularly critical, with optimal conditions often representing a narrow range that balances reaction rate against product decomposition. The development of kinetic models enables prediction of optimal reaction conditions and facilitates process optimization across different scales.

Solvent selection and recovery systems represent significant considerations for industrial-scale processes [31]. The choice of solvent affects not only reaction efficiency but also downstream purification requirements, environmental impact, and economic considerations. Implementation of solvent recovery systems becomes essential for economic viability while reducing environmental burden associated with large-scale production.

The purification of ethyl loflazepate at industrial scale presents unique challenges related to the separation of closely related impurities and stereoisomers [15] [31]. Chromatographic methods that work effectively at laboratory scale may become impractical for large-scale production due to cost and throughput limitations. Alternative purification strategies including crystallization-based separations and selective extraction methods often provide more practical solutions for industrial applications.

Regulatory compliance requirements add significant complexity to industrial-scale processes [30]. Good Manufacturing Practice standards mandate extensive documentation, validation, and quality control measures that must be integrated into every aspect of the production process. Data integrity requirements necessitate robust systems for recording, storing, and analyzing process data throughout the manufacturing campaign.

The development of continuous manufacturing processes represents an emerging approach to address many industrial-scale challenges [32]. These processes offer potential advantages including improved process control, reduced batch-to-batch variability, and enhanced efficiency. However, the implementation of continuous processes for complex multi-step syntheses like ethyl loflazepate requires significant development effort and regulatory acceptance.

Yield optimization strategies must consider the economic impact of each synthetic step while maintaining product quality requirements [28]. The identification of yield-limiting steps enables focused optimization efforts that provide maximum impact on overall process efficiency. Statistical experimental design methods facilitate systematic optimization while minimizing the number of experiments required to identify optimal conditions.

The integration of process analytical technology enables real-time monitoring of critical quality attributes throughout the manufacturing process [31]. These systems provide immediate feedback on process performance and enable rapid adjustment of process parameters to maintain optimal conditions. The implementation of such systems represents a significant investment but offers substantial benefits in terms of process reliability and product quality assurance.

Ethyl loflazepate, (S)-isomer, is a thermodynamically stable crystalline solid up to its decomposition temperature of approximately 199 °C [2]. The enthalpy of fusion (48.36 kJ mol⁻¹) and the relatively high predicted enthalpy of vaporisation (93.35 kJ mol⁻¹) indicate strong crystal-lattice cohesion and limited volatility under normal conditions [4].

Degradation follows two principal routes:

| Pathway | Conditions favouring reaction | Primary product(s) | Kinetic observations | Ref. |

|---|---|---|---|---|

| Ester hydrolysis (de-esterification) | pH > 8 in plasma or tissue esterases; mild heating | Descarboxyloflazepate (active anionic metabolite) | Rapid first-pass conversion; parent drug often undetectable in plasma [6] | [6] [7] |

| Thermolysis / decarboxylation | ≥ 199 °C; solid-state DSC onset | Unknown aromatised fragments | Endothermic peak with irreversible mass loss in DSC [2] | [2] |

| Bench-top and freeze–thaw instability | Ambient temperature exposure of extracted solutions | Progressive loss of parent, increase in metabolite | Complete degradation after one freeze–thaw cycle in plasma [8] | [8] |

The compound is therefore chemically robust in the dry solid state but labile in biological or alkaline media, a feature consistent with its pro-drug design.

Solubility Behaviour in Pharmaceutical Solvent Systems

| Solvent (25 °C) | Qualitative / Quantitative solubility | Data source | Implications for formulation |

|---|---|---|---|

| Purified water | Practically insoluble (< 0.1 mg mL⁻¹) | Pharmacopoeial monograph | Requires cosolvents or solid dispersions [2] |

| Ethanol (99.5%) | Slightly soluble (~ 10 mg mL⁻¹) | Japanese Pharmacopoeia | Allows alcoholic tinctures [2] |

| Acetonitrile | Sparingly soluble | Japanese Pharmacopoeia | Useful HPLC solvent [2] |

| Dimethyl sulfoxide | 30 mg mL⁻¹ | ChemicalBook physicochemical file | Enables high-concentration stock solutions [3] |

| Dimethylformamide | 30 mg mL⁻¹ | ChemicalBook | Favours amorphous spray-drying [3] |

| Methanol | 1 mg mL⁻¹ | ChemicalBook | Limited for analytical use [3] |

| Ethanol : water (1 : 1, v/v) | 0.5 mg mL⁻¹ | ChemicalBook | Indicates hydrophobicity [3] |

The pronounced solvent-dependent solubility emphasises the need for mixed-solvent systems, nanosuspensions or lipid-based carriers in oral and parenteral dosage design.

Partition Coefficients (Log P) and Bioavailability Predictions

Two independent datasets place the log P for the (S)-enantiomer between 3.2 and 3.9, signifying moderate lipophilicity [5] [4]. Using the well-validated Yu–Amidon binary classification, compounds with log P 3–4 and polar surface area ≈ 68 Ų (measured) [9] are predicted to possess:

- High passive membrane permeability

- Solubility-limited oral absorption

These physicochemical indicators align with clinical pharmacokinetic observations in which systemic exposure is dictated by dissolution rate and first-pass hydrolysis rather than intrinsic permeability [6].

Polymorphic Forms and Crystal Engineering Considerations

Patent-driven solid-state investigations reveal multiple crystalline environments for ethyl loflazepate and its salts:

| Form | Preparation / Counter-ion | XRPD / DSC features | Relative stability | Ref. |

|---|---|---|---|---|

| Form I (anhydrous free base) | Recrystallisation from ether–ethyl acetate | Single sharp endotherm at 199 °C | Baseline reference polymorph [2] | [2] |

| Besylate salt – Form 1 | Crystallisation from ethanol / toluene | DSC onset 195–205 °C; distinct XRPD | Enhanced aqueous solubility, low hygroscopicity [10] | [11] [10] |

| Besylate salt – Form 3 | Vacuum-slurry conversion of Form 1 | XRPD shift in 2Θ 10–14° region | Slightly higher thermodynamic stability on aging [12] | [12] |

| Esylate salt (unspecified form) | Ethanesulfonic acid reaction | Reported low hygroscopicity | Investigated for injectable formulations [11] | [11] |

Key engineering insights:

- Salt formation with aryl-sulfonates triples intrinsic dissolution rate versus free base while maintaining crystallinity [10].

- Mechanochemical milling of Form I produces an amorphous dispersion with a two-fold solubility increase but decreased thermal stability (recrystallisation above 80 °C) [13].

- Interconversion studies highlight the need for controlled humidity (< 30% RH) to avoid hydrate formation that compromises tablet uniformity [13].

These findings provide a rational basis for selecting the besylate polymorph as the lead developability candidate when high bioavailability and solid-state robustness are required.